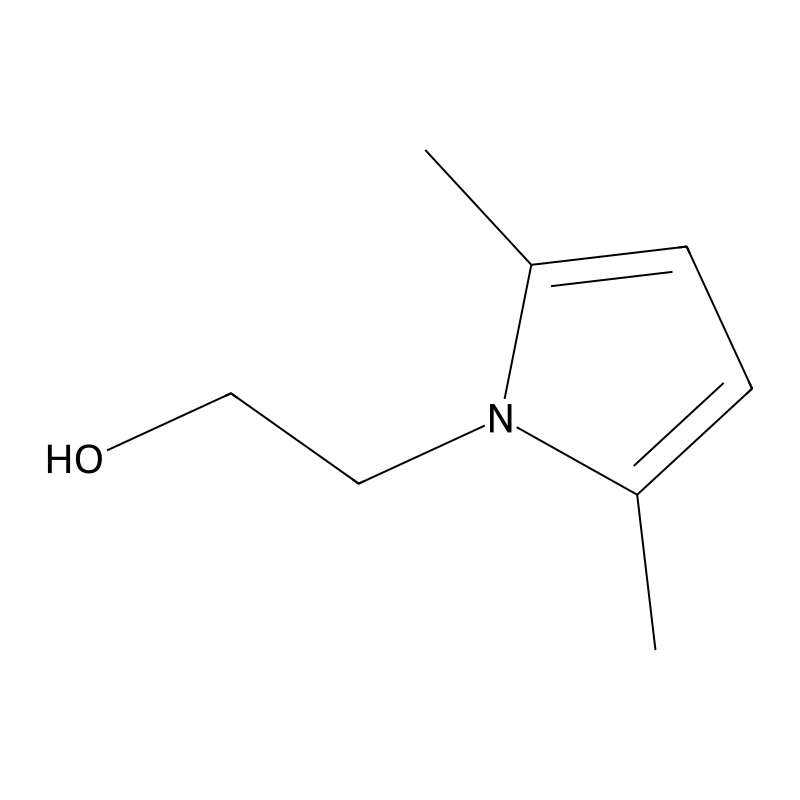2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole (HEDMP) is an organic compound synthesized through various methods, including the reaction of 2,5-dimethylpyrrole with 2-chloroethanol in the presence of a base []. The resulting product can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Potential Applications:
HEDMP has been investigated for potential applications in various scientific research fields, including:
- Biomedical research: Studies suggest HEDMP's potential as a precursor for the synthesis of novel therapeutic agents with diverse functionalities, including potential anti-cancer and anti-inflammatory properties [, ]. However, further research is needed to explore its efficacy and safety in these contexts.
- Material science: HEDMP's unique structure with a combination of a nitrogen-containing heterocyclic ring and a hydroxyl group makes it a potential candidate for the development of novel functional materials, such as sensors or catalysts []. However, its specific applications in this area are still under exploration.
Limitations and Future Directions:
Despite its potential applications, research on HEDMP is still in its early stages. Further studies are required to:
- Fully understand its biological properties and potential toxicity: More research is needed to assess the potential risks and benefits of HEDMP before considering it for any potential therapeutic applications.
- Explore its material science potential: Further research is needed to optimize the synthesis and processing methods of HEDMP and evaluate its performance in specific material science applications.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is an organic compound characterized by the presence of a pyrrole ring and an alcohol functional group. Its molecular formula is C₈H₁₃N₁O, and it has a molecular weight of approximately 155.19 g/mol. The compound features a dimethyl substitution on the pyrrole ring, which contributes to its unique chemical properties and potential biological activities. The structural formula can be represented as follows:
textCH3 | N---C---CH2---OH / \ CH3 CH
This compound is notable for its role as an intermediate in organic synthesis and its potential applications in pharmaceuticals and material science.
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol typically involves reactions that form pyrrole derivatives. One common method is through the Paal–Knorr reaction, where a diketone reacts with primary amines to yield pyrrole compounds. The synthesis can also be achieved via a two-step process involving the acid-catalyzed ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione followed by its reaction with primary amines .
In addition to these synthetic pathways, the compound can participate in various
Research indicates that compounds containing pyrrole rings, including 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol, exhibit various biological activities. These include:
- Antimicrobial Properties: Pyrrole derivatives have shown effectiveness against various bacterial strains.
- Antioxidant Activity: Some studies suggest that these compounds can scavenge free radicals, providing potential benefits in reducing oxidative stress.
- Neuroprotective Effects: Certain pyrrole derivatives have been investigated for their ability to protect neuronal cells from damage.
Further research is necessary to fully elucidate the specific biological mechanisms and therapeutic potentials associated with this compound.
Several methods exist for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol:
- Paal–Knorr Reaction: This involves reacting a diketone with a primary amine under acidic conditions to form the pyrrole structure.
- One-Pot Two-Step Process: This method starts with the acid-catalyzed ring-opening of 2,5-dimethylfuran to generate 2,5-hexanedione, followed by its reaction with an appropriate amine .
- Solvent-Free Synthesis: Recent advancements emphasize environmentally friendly methods that do not require solvents or catalysts, enhancing yield and purity .
- Sonochemical Methods: Utilizing ultrasound to facilitate
The applications of 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol span several fields:
- Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds exhibiting antimicrobial or neuroprotective properties.
- Material Science: Used in the development of polymers or supramolecular structures due to its unique chemical properties.
- Agricultural Chemicals: Potential applications in developing agrochemicals that require nitrogen-containing heterocycles.
Interaction studies involving 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol often focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact with various biomolecules due to its functional groups:
- Enzyme Inhibition: Investigating how this compound may inhibit or activate specific enzymes could reveal potential therapeutic uses.
- Receptor Binding Studies: Understanding how it interacts with neurotransmitter receptors could provide insights into its neuroprotective effects.
Several compounds share structural similarities with 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methylpyrrole | Pyrrole ring with one methyl group | Exhibits distinct reactivity compared to dimethyl derivatives. |
| 3-Acetylpyrrole | Pyrrole ring with an acetyl group | Known for its use in organic synthesis as a building block. |
| 4-Methylpyridine | Pyridine ring instead of pyrrole | Displays different biological activities due to nitrogen placement. |
| 2-(4-Methylpyridin-2-yl)ethanol | Contains a pyridine ring | Potentially different pharmacological profiles compared to pyrroles. |
Each of these compounds possesses unique characteristics that differentiate them from 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol while sharing similar structural features. Their distinct reactivities and biological activities make them valuable in various research fields.







